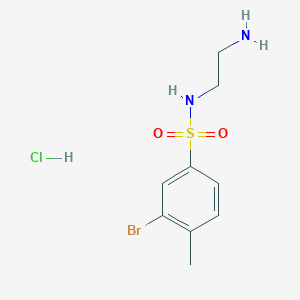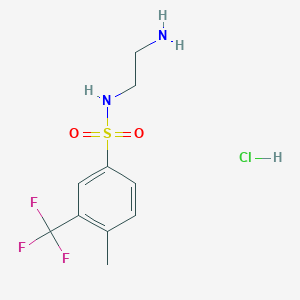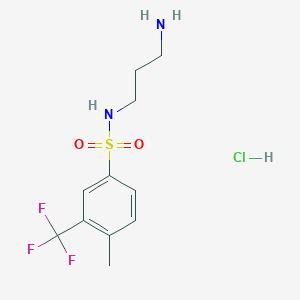![molecular formula C16H13ClFNO3 B7640526 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid, also known as CFTR modulator, is a drug that is used in the treatment of cystic fibrosis. This drug is designed to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
作用机制
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators work by binding to the this compound protein and improving its function. This can be achieved through multiple mechanisms, including increasing the amount of this compound protein on the cell surface, improving the opening and closing of the this compound channel, and increasing the stability of the this compound protein.
Biochemical and Physiological Effects:
This compound modulators have been shown to have a range of biochemical and physiological effects. These drugs can improve the transport of chloride ions across cell membranes, which can lead to improved hydration of mucus in the lungs. This can reduce the risk of bacterial infections and improve lung function. This compound modulators can also improve the transport of other ions, such as bicarbonate and sodium, which can have additional benefits for cystic fibrosis patients.
实验室实验的优点和局限性
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have several advantages for lab experiments, including their ability to improve the function of the this compound protein in vitro. This can be useful for studying the effects of this compound mutations on protein function and for testing the efficacy of new this compound modulators. However, there are also limitations to using this compound modulators in lab experiments, including the potential for off-target effects and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators. One area of focus is the development of new this compound modulators that are more effective and have fewer side effects than current drugs. Another area of research is the identification of new targets for this compound modulation, which could lead to the development of new treatments for cystic fibrosis. Additionally, there is a need for more research on the long-term effects of this compound modulators on cystic fibrosis patients, including their safety and efficacy over extended periods of time.
Conclusion:
In conclusion, this compound modulators are an important class of drugs that have the potential to improve the lives of patients with cystic fibrosis. These drugs work by improving the function of the this compound protein, which can lead to improved lung function and quality of life for patients. While there are limitations to using this compound modulators in lab experiments, there are also many opportunities for future research in this area. By continuing to study this compound modulators and their effects on cystic fibrosis patients, we can develop more effective treatments for this debilitating disease.
合成方法
The synthesis of 3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators is a complex process that involves multiple steps. The first step is the synthesis of the core structure, which is a propanoic acid derivative. This is followed by the introduction of the 2-chloro-4-fluorobenzoyl group, which is achieved through a series of chemical reactions. The final step is the addition of the amino group to the phenyl ring, which completes the synthesis of the this compound modulator.
科学研究应用
3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid modulators have been extensively studied in the scientific community due to their potential therapeutic benefits for cystic fibrosis patients. These drugs have been shown to improve the function of the this compound protein, which can lead to improved lung function, reduced pulmonary exacerbations, and improved quality of life for patients with cystic fibrosis.
属性
IUPAC Name |
3-[4-[(2-chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-14-9-11(18)4-7-13(14)16(22)19-12-5-1-10(2-6-12)3-8-15(20)21/h1-2,4-7,9H,3,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMXNFJEUKOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)



![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)

![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)